Cas no 92104-02-4 (Benzofuran, 6-bromo-2-phenyl-)

Benzofuran, 6-bromo-2-phenyl- structure
Benzofuran, 6-bromo-2-phenyl- structure
Product Name:Benzofuran, 6-bromo-2-phenyl-
CAS-Nr.:92104-02-4
MF:C14H9BrO
MW:273.124663114548
MDL:MFCD32639860
CID:4321889
PubChem ID:86254768
Update Time:2024-10-26

Benzofuran, 6-bromo-2-phenyl- Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Benzofuran, 6-bromo-2-phenyl-
    • 6-Bromo-2-phenylbenzofuran (ACI)
    • CS-0097232
    • AKOS037651293
    • CS-16416
    • D72232
    • 6-bromo-2-phenyl-1-benzofuran
    • SCHEMBL20473139
    • 92104-02-4
    • 6-Bromo-2-phenylbenzofuran
    • MDL: MFCD32639860
    • Inchi: 1S/C14H9BrO/c15-12-7-6-11-8-13(16-14(11)9-12)10-4-2-1-3-5-10/h1-9H
    • InChI-Schlüssel: BOUWCUQQZIJJNK-UHFFFAOYSA-N
    • Lächelt: BrC1C=C2C(C=C(C3C=CC=CC=3)O2)=CC=1

Berechnete Eigenschaften

  • Genaue Masse: 271.98368g/mol
  • Monoisotopenmasse: 271.98368g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 1
  • Schwere Atomanzahl: 16
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 237
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topologische Polaroberfläche: 13.1Ų

Benzofuran, 6-bromo-2-phenyl- Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
AN HUI ZE SHENG Technology Co., Ltd.
E02002461-5g
6-Bromo-2-phenylbenzofuran
92104-02-4 97%
5g
¥15197.00 2023-09-15
AN HUI ZE SHENG Technology Co., Ltd.
JX025006-100mg
6-Bromo-2-phenylbenzofuran
92104-02-4 97%
100mg
¥867.00 2022-11-30
AN HUI ZE SHENG Technology Co., Ltd.
JX025006-250mg
6-Bromo-2-phenylbenzofuran
92104-02-4 97%
250mg
¥1733.00 2022-11-30
AN HUI ZE SHENG Technology Co., Ltd.
JX025006-1g
6-Bromo-2-phenylbenzofuran
92104-02-4 97%
1g
¥4909.00 2022-11-30
AN HUI ZE SHENG Technology Co., Ltd.
JX025006-5g
6-Bromo-2-phenylbenzofuran
92104-02-4 97%
5g
¥15197.00 2022-11-30
AN HUI ZE SHENG Technology Co., Ltd.
Y25243-100mg
6-Bromo-2-phenylbenzofuran
92104-02-4 97%
100mg
¥3223.00 2023-09-15
AN HUI ZE SHENG Technology Co., Ltd.
Y25243-250mg
6-Bromo-2-phenylbenzofuran
92104-02-4 97%
250mg
¥6244.00 2023-09-15
AN HUI ZE SHENG Technology Co., Ltd.
Y25243-1g
6-Bromo-2-phenylbenzofuran
92104-02-4 97%
1g
¥15408.00 2023-09-15
AN HUI ZE SHENG Technology Co., Ltd.
Y25243-5g
6-Bromo-2-phenylbenzofuran
92104-02-4 97%
5g
¥32966.00 2023-09-15
AN HUI ZE SHENG Technology Co., Ltd.
ABC1167872-100mg
6-Bromo-2-phenylbenzofuran
92104-02-4 97%
100mg
¥1422.00 2023-09-15

Benzofuran, 6-bromo-2-phenyl- Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Solvents: Acetonitrile ;  5 min, rt
1.2 Catalysts: Cesium carbonate ;  12 h, 60 °C
Referenz
Transition-metal-free base catalyzed intramolecular cyclization of 2-ynylphenols for efficient and facile synthesis of 2-substituted benzo[b]furans
Liu, Yong; Lu, Tao; Tang, Wei-Fang; Gao, Jian, RSC Advances, 2018, 8(50), 28637-28641

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Catalysts: Copper(1+), (1,10-phenanthroline-κN1,κN10)bis(triphenylphosphine)-, nitrate (1:1… Solvents: Toluene ;  24 h, 110 °C; 110 °C → rt
Referenz
Copper(I)-catalyzed coupling of terminal acetylenes with aryl or vinyl halides
Saejueng, Pranorm; Bates, Craig G.; Venkataraman, D., Synthesis, 2005, (10), 1706-1712

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Catalysts: Potassium iodide ,  Cuprous iodide Solvents: Dimethyl sulfoxide ,  Water ;  4 h, 80 °C
Referenz
Copper-promoted hydration and annulation of 2-fluorophenylacetylene derivatives: from alkynes to benzo[b]furans and benzo[b]thiophenes
Li, Yibiao; Cheng, Liang; Liu, Xiaohang; Li, Bin; Sun, Ning, Beilstein Journal of Organic Chemistry, 2014, 10, 2886-2891

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: 4-(Dimethylamino)pyridine ,  Acetic acid, trifluoro-, anhydride with trifluoromethanesulfonic acid Solvents: Dichloromethane ;  3 h, rt
Referenz
Efficient synthesis of benzofurans utilizing [3,3]-sigmatropic rearrangement triggered by N-trifluoroacetylation of oxime ethers: short synthesis of natural 2-arylbenzofurans
Takeda, Norihiko; Miyata, Okiko; Naito, Takeaki, European Journal of Organic Chemistry, 2007, (9), 1491-1509

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ;  4 h, 50 °C
Referenz
Strategy for Overcoming Full Reversibility of Intermolecular Radical Addition to Aldehydes: Tandem C-H and C-O Bonds Cleaving Cyclization of (Phenoxymethyl)arenes with Carbonyls to Benzofurans
Zheng, Hong-Xing; Shan, Xiang-Huan; Qu, Jian-Ping ; Kang, Yan-Biao, Organic Letters, 2018, 20(11), 3310-3313

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide ,  trans-1,2-Diaminocyclohexane Catalysts: Cuprous iodide Solvents: 1,4-Dioxane ;  24 h, rt → 125 °C
Referenz
Acid-promoted selective synthesis of trifluoromethylselenolated benzofurans with Se-(trifluoromethyl) 4-methylbenzenesulfonoselenoate
Liu, Juyan; Tian, Miaomiao; Li, Ankun; Ji, Liangshuo; Qiu, Di; et al, Tetrahedron Letters, 2021, 66,

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Catalysts: Hydrochloric acid Solvents: Ethanol ,  Water ;  rt
2.1 Reagents: 4-(Dimethylamino)pyridine ,  Acetic acid, trifluoro-, anhydride with trifluoromethanesulfonic acid Solvents: Dichloromethane ;  3 h, rt
Referenz
Efficient synthesis of benzofurans utilizing [3,3]-sigmatropic rearrangement triggered by N-trifluoroacetylation of oxime ethers: short synthesis of natural 2-arylbenzofurans
Takeda, Norihiko; et al, European Journal of Organic Chemistry, 2007, (9), 1491-1509

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Hydrazine Solvents: Methanol ,  Chloroform ;  24 h, rt
2.1 Catalysts: Hydrochloric acid Solvents: Ethanol ,  Water ;  rt
3.1 Reagents: 4-(Dimethylamino)pyridine ,  Acetic acid, trifluoro-, anhydride with trifluoromethanesulfonic acid Solvents: Dichloromethane ;  3 h, rt
Referenz
Efficient synthesis of benzofurans utilizing [3,3]-sigmatropic rearrangement triggered by N-trifluoroacetylation of oxime ethers: short synthesis of natural 2-arylbenzofurans
Takeda, Norihiko; et al, European Journal of Organic Chemistry, 2007, (9), 1491-1509

Benzofuran, 6-bromo-2-phenyl- Raw materials

Benzofuran, 6-bromo-2-phenyl- Preparation Products

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